REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[N:7]#[C:8][C:9]#N.Cl>>[CH3:1][N:2]1[C:6]([CH2:9][C:8]#[N:7])=[CH:5][CH:4]=[CH:3]1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CN1C=CC=C1
|
Name
|
|
Quantity
|
3.25 g
|
Type
|
reactant
|
Smiles
|
N#CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of dry (ethanol-free) chloroform in a dry, 200 ml, 3-necked round-bottomed flask
|
Type
|
CUSTOM
|
Details
|
flushed with a stream of dry nitrogen
|
Type
|
CUSTOM
|
Details
|
is lowered to 0° C
|
Type
|
CUSTOM
|
Details
|
has been consumed
|
Type
|
CUSTOM
|
Details
|
the chloroform is evaporated to 1/2 its volume at reduced pressure and room temperature
|
Type
|
CUSTOM
|
Details
|
is then lowered to -40° C
|
Type
|
ADDITION
|
Details
|
Dry pyridine (25 ml) is added dropwise with rapid stirring
|
Type
|
CUSTOM
|
Details
|
The rest of the chloroform is evaporated at reduced pressure
|
Type
|
ADDITION
|
Details
|
25 mls of additional pyridine is added
|
Type
|
ADDITION
|
Details
|
hydrogen sulfide is introduced in a slow stream for 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
Chloroform (200 ml) is added
|
Type
|
WASH
|
Details
|
the reaction solution is washed with 35% aqueous potassium carbonate solution
|
Type
|
WASH
|
Details
|
wash which
|
Type
|
WASH
|
Details
|
The combined chloroform extracts are washed with 5% aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4 powder
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo to a brown oil
|
Type
|
DISTILLATION
|
Details
|
The oil is distilled under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=CC=C1CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 840 mg | |
YIELD: CALCULATEDPERCENTYIELD | 14.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |